1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione

Description

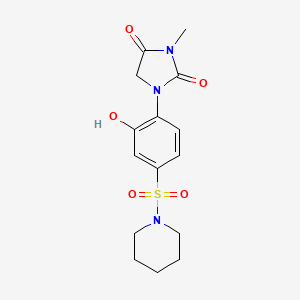

1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione is a synthetic organic compound featuring a hybrid structure combining an imidazolidine-2,4-dione core with a substituted phenyl group. Key structural attributes include:

- 3-Methyl substitution: A methyl group at position 3 of the imidazolidine-dione, which may influence steric and electronic properties.

- 2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl substituent: A phenyl ring substituted with a hydroxyl group at position 2 and a piperidinylsulfonyl group at position 2. The sulfonyl group enhances polarity and may participate in receptor interactions, while the hydroxyl group contributes to hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(2-hydroxy-4-piperidin-1-ylsulfonylphenyl)-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-16-14(20)10-18(15(16)21)12-6-5-11(9-13(12)19)24(22,23)17-7-3-2-4-8-17/h5-6,9,19H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXXDHMXEXNSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core imidazolidine-dione structure This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.

Substitution: The piperidinylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imidazolidine-dione core may produce imidazolidine derivatives.

Scientific Research Applications

1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidinylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The imidazolidine-dione core may also contribute to the compound’s overall biological effects by stabilizing its structure and enhancing its interactions with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Differences and Implications

Substituent on the Imidazolidine-Dione Core :

- The target compound and ’s compound share a 3-methyl group, which is smaller and less electron-withdrawing than the 3-(2,2,2-trifluoroethyl) group in ’s compound . The trifluoroethyl group may enhance metabolic stability due to fluorine’s inductive effects but could reduce solubility.

Sulfonyl Group Variations: The target compound’s piperidinylsulfonyl group differs from the morpholine-sulfonyl group in .

Aromatic Substituent Chemistry: ’s compound features a 5-bromopyridine-3-carbonyl group, introducing bromine (a heavy atom) and a carbonyl. This contrasts with the target’s hydroxyphenyl-sulfonyl group, which offers hydrogen-bonding capacity via the hydroxyl group.

Molecular Weight and Drug-Likeness :

- ’s compound has the highest molecular weight (414.40 g/mol), exceeding Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability. The target compound (estimated 382.41 g/mol) and ’s compound (381.22 g/mol) are closer to ideal ranges .

Biological Activity

The compound 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione , also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

- A hydroxy group at the 2-position,

- A piperidine sulfonyl group at the 4-position,

- An imidazolidine dione core structure.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing imidazolidine diones have shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth is a critical area of research.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit broad-spectrum antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes such as dihydropteroate synthase, disrupting folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related imidazolidine derivative in vitro against human cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects. Mechanistic studies revealed that the compound induced G1 phase arrest and apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. Results showed that the compound exhibited MIC values ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity.

Data Summary

| Biological Activity | Assessed Property | Result |

|---|---|---|

| Antitumor | IC50 against MCF-7 | Low micromolar range |

| Induction of apoptosis | Positive (caspase activation) | |

| Antimicrobial | MIC against E. coli | 8 - 32 µg/mL |

| MIC against S. aureus | 16 - 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized for purity?

- Methodology : Use a multi-step synthesis approach involving sulfonation of the phenolic group followed by coupling with the imidazolidinedione core. Optimize solvent selection (e.g., dichloromethane for intermediate steps) and reaction temperatures (e.g., 0–25°C for sensitive steps) to minimize side products. Purification via column chromatography or recrystallization is critical, as highlighted in similar piperidine sulfonate syntheses .

- Key Parameters : Monitor reaction progress via TLC or HPLC, targeting ≥98% purity (as validated in analogous protocols) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodology : Employ NMR (¹H/¹³C) to confirm regiochemistry, especially the sulfonyl-piperidine linkage and imidazolidinedione ring stability. Mass spectrometry (HRMS) validates molecular weight. Purity analysis via HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) ensures reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for unclassified but reactive intermediates:

- Use PPE (gloves, goggles) during synthesis.

- Implement fume hoods for reactions involving volatile solvents.

- Store at 2–8°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the piperidinylsulfonyl group influence the compound’s solubility and bioavailability in preclinical models?

- Methodology :

- Solubility : Measure logP values using shake-flask methods with octanol/water partitioning. Compare with analogs lacking the sulfonyl group.

- Bioavailability : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. The sulfonyl group may enhance solubility but reduce membrane permeability due to increased polarity .

Q. What computational strategies can predict the compound’s binding affinity to target enzymes (e.g., kinases or proteases)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries).

- Validate predictions with surface plasmon resonance (SPR) or ITC to quantify binding constants (KD).

- Focus on the imidazolidinedione ring’s hydrogen-bonding potential and the sulfonyl group’s electrostatic interactions .

Q. How can researchers resolve contradictions in thermal stability data observed during DSC analysis?

- Methodology :

- Conduct DSC under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition pathways.

- Cross-reference with TGA-MS to identify volatile byproducts (e.g., SO₂ release from sulfonyl group degradation).

- Optimize storage conditions (desiccated, low-temperature) to mitigate instability .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in hepatic microsomes?

- Methodology :

- Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor.

- Quantify parent compound depletion via LC-MS/MS at timed intervals (0–60 min).

- Identify metabolites using high-resolution MSⁿ; prioritize CYP450 isoforms (e.g., 3A4/2D6) based on inhibition assays .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across cell-based vs. cell-free assays be addressed?

- Methodology :

- Cell-Based : Account for membrane permeability and efflux pumps (e.g., P-gp) using inhibitors like verapamil.

- Cell-Free : Validate target engagement via orthogonal methods (e.g., fluorescent polarization for enzyme inhibition).

- Reconcile data by normalizing for intracellular compound concentration differences .

Methodological Resources

- Synthetic Protocols : Refer to piperidine sulfonate coupling reactions and buffer system optimization for HPLC .

- Safety Guidelines : Adopt hazard codes (e.g., H315 for skin irritation) and storage protocols from GHS-aligned SDS .

- Computational Tools : Utilize PubChem-derived physicochemical parameters (e.g., TPSA, logS) for bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.